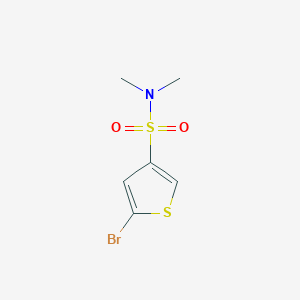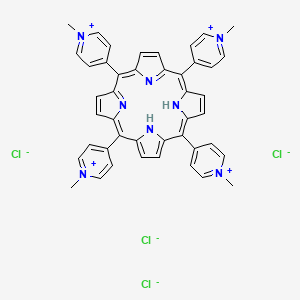
4-(Dimethylamino)styrylboronic Acid Pinacol Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethylamino)styrylboronic Acid Pinacol Ester is an organoboron compound that has gained significant attention in organic synthesis due to its unique reactivity and versatility. This compound is particularly valuable in the field of organic chemistry for its role in various coupling reactions, including the Suzuki-Miyaura cross-coupling reaction. Its structure consists of a dimethylamino group attached to a styryl moiety, which is further connected to a boronic acid pinacol ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)styrylboronic Acid Pinacol Ester typically involves the following steps:
Formation of the Styrylboronic Acid Intermediate: This step involves the reaction of 4-(dimethylamino)benzaldehyde with a suitable boronic acid derivative under basic conditions to form the styrylboronic acid intermediate.
Pinacol Ester Formation: The intermediate is then reacted with pinacol in the presence of a catalyst to form the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Dimethylamino)styrylboronic Acid Pinacol Ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Palladium catalysts are often employed in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted aromatic compounds, depending on the reagents used.
Aplicaciones Científicas De Investigación
4-(Dimethylamino)styrylboronic Acid Pinacol Ester has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used to synthesize biologically active molecules, including potential drug candidates.
Medicine: Research is ongoing to explore its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of advanced materials, including polymers and electronic materials.
Mecanismo De Acción
The mechanism of action of 4-(Dimethylamino)styrylboronic Acid Pinacol Ester primarily involves its role as a boronic ester in various chemical reactions. The boronic ester group can undergo transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds in Suzuki-Miyaura cross-coupling reactions. This process involves the following steps:
Oxidative Addition: The palladium catalyst forms a complex with the boronic ester.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex releases the final product, forming a new carbon-carbon bond.
Comparación Con Compuestos Similares
Similar Compounds
4-(Diphenylamino)phenylboronic Acid Pinacol Ester: Similar in structure but with a diphenylamino group instead of a dimethylamino group.
4-Nitrophenylboronic Acid Pinacol Ester: Contains a nitro group instead of a dimethylamino group.
Pyridine-4-boronic Acid Pinacol Ester: Features a pyridine ring instead of a styryl moiety.
Uniqueness
4-(Dimethylamino)styrylboronic Acid Pinacol Ester is unique due to its combination of a dimethylamino group and a styryl moiety, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in specific organic synthesis applications, especially in forming complex molecular structures through cross-coupling reactions.
Propiedades
Fórmula molecular |
C16H24BNO2 |
|---|---|
Peso molecular |
273.2 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline |
InChI |
InChI=1S/C16H24BNO2/c1-15(2)16(3,4)20-17(19-15)12-11-13-7-9-14(10-8-13)18(5)6/h7-12H,1-6H3 |
Clave InChI |
ZKPKZHAHHWEXSU-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





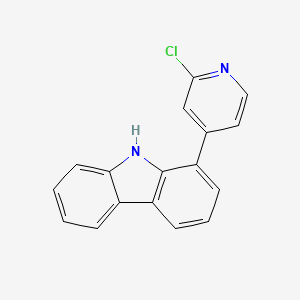
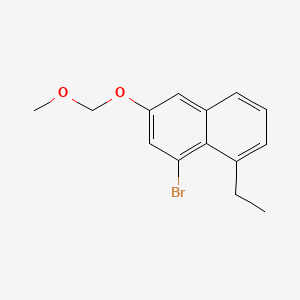

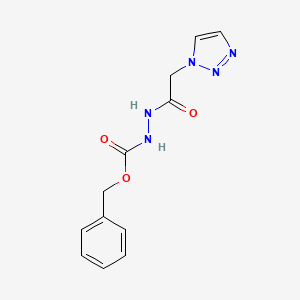
![[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(benzylidene)bis(3-bromopyridine)ruthenium(II)](/img/structure/B13710733.png)
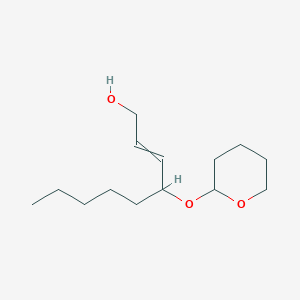
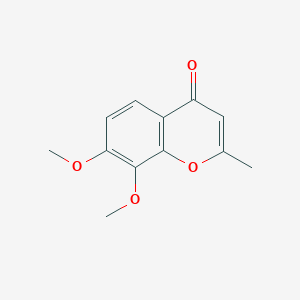
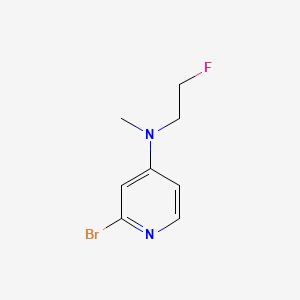
![4-[4-(Trifluoromethoxy)benzyl]oxazolidine-2,5-dione](/img/structure/B13710747.png)
